molecular formula C12H8BrN3 B12331132 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole

2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole

Cat. No.: B12331132
M. Wt: 274.12 g/mol
InChI Key: MAKYYODCOOIKLD-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-2-yl)-1H-1,3-benzodiazole is a brominated heterocyclic compound featuring a benzimidazole core fused with a 3-bromopyridine moiety. The benzimidazole scaffold is structurally analogous to nucleotides, enabling interactions with biological targets such as enzymes and nucleic acids .

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)-1H-benzimidazole

InChI

InChI=1S/C12H8BrN3/c13-8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)16-12/h1-7H,(H,15,16)

InChI Key

MAKYYODCOOIKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=N3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it a popular choice for forming carbon-carbon bonds . The process involves the reaction of 3-bromopyridine with a suitable boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly as a lead structure in drug development. Various studies have highlighted its bioactivity against several biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, a study reported that certain benzimidazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Antibacterial Activity of Benzimidazole Derivatives

CompoundTarget BacteriaMIC (μg/ml)
Compound AStaphylococcus aureus2
Compound BEscherichia coli4
Compound CPseudomonas aeruginosa8

Antiviral Properties

In addition to antibacterial effects, derivatives of this compound have shown antiviral activity. For example, certain benzimidazole derivatives were effective against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, demonstrating their potential in virology .

Neuropharmacological Applications

Recent studies have explored the use of benzodiazole derivatives as neuroimaging agents. Specifically, compounds similar to 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole have been synthesized for imaging alpha-synuclein fibrils associated with neurodegenerative diseases like Parkinson's disease. These compounds can potentially aid in the early diagnosis of such conditions .

Table 2: Neuroimaging Applications

CompoundTarget DiseaseImaging Technique
Compound DParkinson's DiseasePET Imaging
Compound EAlzheimer's DiseaseFluorescence Imaging

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of benzodiazole derivatives is crucial for optimizing their pharmacological properties. Studies have shown that modifications to the pyridine ring can significantly influence the biological activity of these compounds. For instance, introducing electron-withdrawing groups has been associated with enhanced antibacterial potency .

Case Studies

  • Antimicrobial Activity : A series of benzodiazole derivatives were synthesized and tested against a panel of bacterial strains. The study found that specific substitutions on the benzodiazole ring improved activity against resistant strains of Staphylococcus aureus, indicating a promising avenue for developing new antibiotics .
  • Neuroimaging Research : In a recent investigation into neurodegenerative diseases, a novel derivative was used as a PET radiotracer to visualize alpha-synuclein aggregates in brain tissues. This application highlights the potential of benzodiazole derivatives in diagnostic imaging .
  • Antiviral Studies : Another study focused on synthesizing a library of benzodiazole derivatives that showed significant antiviral activity against rotavirus. These findings suggest that such compounds could lead to new antiviral therapies .

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3-bromopyridin-2-yl)-1H-1,3-benzodiazole, highlighting substituent effects on biological activity and physicochemical properties:

Compound Name Substituents/Modifications Key Properties/Activities Source (Evidence ID)
2-(3-Bromopyridin-2-yl)-1H-1,3-benzodiazole Bromopyridinyl group Hypothesized enhanced binding due to halogenation; electronic effects may influence reactivity. N/A (Target Compound)
5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole Bromine at position 5 of benzimidazole Molecular weight: 222.12 g/mol; structural isomerism may alter target interactions.
2-(2-Chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-benzimidazole Chloropyridinyl, fluorobenzyl groups Increased steric bulk; fluorine enhances metabolic stability.
2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole Nitrophenyl hydrazine substituent IC₅₀ = 91.7 nM against Leishmania major; nitro group contributes to redox activity.
2-(3-Methoxyphenyl)-1H-1,3-benzodiazole Methoxy group at phenyl ring Methoxy enhances π-π stacking and solubility; potential for photophysical applications.
2-(1H-1,3-Benzodiazol-2-yl)phenol (1b) Phenolic hydroxyl group MIC = <0.3125 mg·mL⁻¹ against S. aureus; hydroxyl enables hydrogen bonding.
2-[(1E)-2-Phenylethenyl]-1H-1,3-benzodiazole (2b) Styryl substituent Synthesized via hemi-synthesis; conjugated double bonds may improve antimicrobial activity.

Key Observations:

Halogenation Effects : Bromine and chlorine atoms (e.g., in and ) improve binding via halogen bonding and electron-withdrawing effects. Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine.

Substituent Position : The position of substituents (e.g., bromine at pyridine vs. benzimidazole ring) significantly alters steric and electronic profiles, impacting target selectivity .

Functional Group Contributions :

  • Hydroxyl groups (e.g., compound 1b) enhance antimicrobial activity through hydrogen bonding and increased polarity .
  • Methoxy groups improve solubility and π-π interactions, as seen in .
  • Nitro groups (e.g., ) introduce redox-active moieties, correlating with antiparasitic activity.

Synthetic Methods : Microwave-assisted synthesis (e.g., ) improves yield and purity for analogs like 2b and 3b compared to conventional methods.

Molecular Docking and Binding Affinity

Compounds such as 1b and 5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol) exhibited strong binding to S. aureus thymidylate kinase (TMK) via AutoDock Vina, with scores reflecting interactions between the benzimidazole core and active-site residues . While docking data for 2-(3-bromopyridin-2-yl)-1H-1,3-benzodiazole is unavailable, its bromopyridinyl group may mimic nucleotide bases (e.g., adenine), enabling competitive inhibition of enzymes like TMK .

Physicochemical and Spectral Analysis

  • IR/NMR Trends : Benzimidazole derivatives show characteristic C-N stretching at ~1368 cm⁻¹ and aromatic proton signals at 7.1–8.1 ppm in ¹H NMR . The bromine atom in the target compound would downfield-shift adjacent protons due to its electronegativity.
  • Solubility : Halogenation typically reduces aqueous solubility but improves lipid membrane penetration, a critical factor for antimicrobial agents .

Biological Activity

The compound 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by various studies, including in vitro evaluations and structure-activity relationship (SAR) analyses.

Chemical Structure

The molecular structure of 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole can be represented as follows:

C11H8BrN3\text{C}_{11}\text{H}_{8}\text{BrN}_{3}

Anticancer Activity

Recent studies have indicated significant anticancer potential for benzodiazole derivatives, including 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole. Research has shown that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several benzodiazole derivatives against human cancer cell lines using the MTT assay. The results demonstrated that compounds with a pyridine moiety exhibited enhanced anticancer activity. For instance, one derivative showed an IC50 value of 1.2 nM against the SKRB-3 cell line, indicating potent efficacy .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7dA43120
7eHepG248

These findings suggest that modifications to the benzodiazole structure can significantly enhance anticancer properties.

Antimicrobial Activity

In addition to anticancer effects, benzodiazole derivatives have shown promising antimicrobial activity. A study reported that certain benzothiazole derivatives exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a screening of various derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values indicated that some derivatives had potent activity against these pathogens .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
1aStaphylococcus aureus4
1eEscherichia coli8

These results underscore the potential of benzodiazole compounds as effective antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of benzodiazoles have also been explored. Compounds similar to 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole have been shown to inhibit pro-inflammatory cytokines in vitro.

Case Study: Inflammatory Response Modulation

Research indicated that certain derivatives could reduce the production of TNF-alpha and IL-6 in activated macrophages. This suggests their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzodiazole derivatives. Modifications at specific positions on the benzodiazole ring have been correlated with enhanced potency against cancer and microbial targets.

Table 3: SAR Insights for Benzodiazole Derivatives

ModificationEffect on Activity
Bromine substitutionIncreased anticancer potency
Pyridine linkageEnhanced antimicrobial activity

These insights can guide future synthesis efforts aimed at developing more effective therapeutic agents.

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